molecular formula C9H14ClNO4 B6280413 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride CAS No. 2490401-54-0

4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride

Cat. No. B6280413
CAS RN: 2490401-54-0
M. Wt: 235.7
InChI Key:
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexanes is unique and allows for a variety of substitutions. This structure is being used to create new chemical spaces .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Future Directions

The future directions in the research and development of bicyclo[2.1.1]hexanes and similar compounds involve the exploration of new atom and exit-vector arrangements for the [2.1.1] platform . This includes the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes . These efforts aim to fully exploit the rich chemical space surrounding the [2.1.1] platform .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride' involves the following steps: 1) Protection of the carboxylic acid group, 2) Formation of the spiro-oxetane ring, 3) Introduction of the amino group, and 4) Deprotection of the carboxylic acid group and conversion to the hydrochloride salt.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethyl vinyl ether", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Methylamine", "Sodium cyanoborohydride", "Acetic acid", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of ethyl vinyl ether to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride to form the spiro-oxetane ring.", "Step 3: The spiro-oxetane ring is opened with methylamine to introduce the amino group.", "Step 4: The carboxylic acid group is deprotected with sodium hydroxide and converted to the hydrochloride salt with hydrochloric acid and methanol." ] }

CAS RN

2490401-54-0

Product Name

4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride

Molecular Formula

C9H14ClNO4

Molecular Weight

235.7

Purity

93

Origin of Product

United States

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